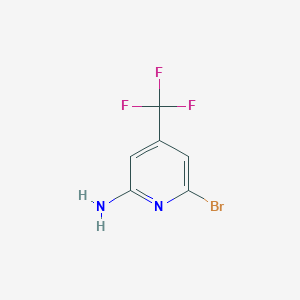

6-Bromo-4-(trifluoromethyl)pyridin-2-amine

描述

6-Bromo-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a bromine atom at position 6, a trifluoromethyl (-CF₃) group at position 4, and an amine (-NH₂) substituent at position 2. The electron-withdrawing trifluoromethyl and bromine groups influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in cross-coupling reactions or drug discovery .

属性

IUPAC Name |

6-bromo-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZCVBCVYJFUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

6-Bromo-4-(trifluoromethyl)pyridin-2-amine has been studied for its role as a kinase inhibitor, particularly in the context of cancer therapy. Its interactions with various kinases can modulate cellular processes critical for tumor growth and proliferation. The trifluoromethyl group enhances the compound's potency and selectivity for specific targets within the PI3K/mTOR signaling pathway, making it a candidate for developing novel anticancer agents .

Case Study: PI3K/mTOR Inhibition

In a study focusing on the synthesis of compounds targeting the PI3K/mTOR pathway, derivatives of pyridine with trifluoromethyl substitutions were shown to exhibit significant cellular activity against tumor cell lines. For instance, one derivative demonstrated an IC50 value of 17 nM against PI3Kα, highlighting the potential of trifluoromethylated pyridines in oncology .

Catalysis

The compound has also been explored as a ligand in catalytic reactions. Its ability to coordinate with metal centers makes it suitable for facilitating various organic transformations, including amination and coupling reactions. Research indicates that this compound can enhance reaction yields and selectivity when used in palladium-catalyzed processes .

Table: Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Amination | Pd(dba) with BINAP | 71% | |

| Coupling | Pd(0) in dioxane | Varied | |

| Cross-coupling | Various metal catalysts | High |

Supramolecular Chemistry

In supramolecular chemistry, this compound acts as a flexible bidentate ligand that can form coordination complexes with transition metals. These complexes have potential applications in material science and nanotechnology due to their tunable properties and ability to form organized structures .

作用机制

The mechanism by which 6-Bromo-4-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

5-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-56-3)

6-Bromo-2-fluoropyridin-3-amine (CAS 850220-97-2)

- Structural Features : Bromine at position 6, fluorine at position 2, and amine at position 3.

- Purity : 97% (commercially available at 100 mg–1 g quantities) .

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2)

Pyrimidine Analogs

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine

- Structural Difference : Pyrimidine core (two nitrogen atoms at positions 1 and 3) vs. pyridine.

- Impact : Pyrimidines often exhibit distinct biological activities (e.g., antiviral or anticancer properties) due to altered hydrogen-bonding capabilities .

6-Bromo-2-chloropyrimidin-4-amine (CAS 1333319-66-6)

- Molecular Formula : C₄H₃BrClN₃.

Thiazolyl-Pyridin-2-amine Derivatives

- Example : N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine.

- Synthesis : Prepared via Suzuki coupling, highlighting the utility of brominated pyridines as coupling partners.

- Activity : Demonstrated antimicrobial and anti-inflammatory properties, suggesting that -CF₃ substitution in pyridines could enhance bioactivity .

Comparative Data Tables

Table 1: Structural and Commercial Comparison

Discussion of Substituent Effects

- Trifluoromethyl (-CF₃) : Increases lipophilicity and metabolic stability, critical for drug candidates .

- Bromine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki), enabling derivatization .

- Halogen Positioning : Meta-substitution (e.g., bromine at position 6) may optimize steric and electronic effects for receptor interactions compared to ortho/para isomers .

生物活性

6-Bromo-4-(trifluoromethyl)pyridin-2-amine, with the molecular formula C₆H₄BrF₃N, is a heterocyclic compound noted for its significant biological activity. The unique combination of a bromine atom, a trifluoromethyl group, and a pyridine ring contributes to its reactivity and interactions within biological systems. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in modulating enzyme functions and influencing various cellular processes.

The presence of electronegative fluorine atoms in the trifluoromethyl group enhances the compound's reactivity. The bromine substituent also plays a crucial role in its chemical behavior, making it a useful candidate for further synthetic modifications and biological evaluations.

Enzyme Modulation

This compound exhibits notable activity in modulating various enzymes, particularly kinases. Research indicates that this compound can significantly influence cellular signaling pathways by interacting with specific kinases, thus affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents .

Case Studies

- Kinase Inhibition : In vitro assays demonstrated that this compound exhibits potent inhibitory effects on PI3Kα, with a value of 17 nM. This suggests its potential as a therapeutic agent in cancer treatment by targeting aberrant signaling pathways .

- Antichlamydial Activity : A study highlighted the compound's selective activity against Chlamydia, outperforming traditional antibiotics like spectinomycin. This positions it as a promising lead for developing new treatments targeting this pathogen .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| 4-Bromo-2-(difluoromethyl)pyridine | 0.96 | Contains difluoromethyl instead of trifluoromethyl |

| 5-Bromo-2-(difluoromethyl)pyridine | 0.84 | Different substitution pattern on pyridine ring |

| 3-Bromo-2-(trifluoromethyl)pyridine | 0.80 | Different position of bromine on pyridine |

| 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | 0.80 | Methyl group addition alters reactivity |

This table illustrates how variations in functional groups and substitution patterns can significantly influence the biological activities of these compounds.

准备方法

Industrial Scale Halogenation

Large-scale production employs controlled halogenation using continuous flow reactors to enhance safety and yield. Advanced purification techniques such as crystallization and chromatography follow to ensure compound purity.

| Parameter | Typical Industrial Conditions |

|---|---|

| Bromine Source | Molecular bromine (Br2) |

| Catalyst | Lewis acids (e.g., FeBr3) or none |

| Reactor Type | Continuous flow or batch reactors |

| Temperature | 0–50 °C |

| Purification | Recrystallization, chromatography |

| Yield | High (typically >80%) |

Nucleophilic Substitution Routes

An alternative pathway involves nucleophilic substitution on halogenated pyridine precursors:

- Starting from 6-bromo-4-(trifluoromethyl)pyridine derivatives, the amino group is introduced via nucleophilic aromatic substitution (S_NAr) using ammonia or alkyl amines.

- This method allows for regioselective amination at the 2-position.

- Requires activated pyridine rings with good leaving groups (e.g., halogens).

- Reaction conditions often include elevated temperatures and polar aprotic solvents.

- Enables introduction of various amine substituents for analog synthesis.

Multi-Step Synthetic Routes via Functional Group Transformations

Synthesis from 2,6-Dichloro-4-methylnicotinic Acid

Recent process development (related to intermediates for KRAS G12C inhibitor synthesis) has demonstrated an efficient three-step synthesis route involving:

- Deoxofluorination: Conversion of a carboxylic acid group to a trifluoromethyl group.

- Halogen Exchange: Chlorine-to-bromine substitution at the 6-position.

- Regioselective Aromatic Nucleophilic Substitution (S_NAr): Introduction of the amino group at the 2-position.

This route is notable for:

- Starting from inexpensive, commercially available materials.

- Minimizing protecting group manipulations.

- Being scalable and suitable for industrial production.

Detailed Stepwise Summary

| Step Number | Reaction Type | Starting Material | Product/Intermediate | Key Reagents/Conditions |

|---|---|---|---|---|

| 1 | Deoxofluorination | 2,6-Dichloro-4-methylnicotinic acid | 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid | Deoxofluorinating agents (e.g., DAST) |

| 2 | Halogen Exchange | 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid | 6-Bromo-4-(trifluoromethyl)pyridine derivative | Bromide source, halogen exchange catalyst |

| 3 | Regioselective S_NAr Amination | 6-Bromo-4-(trifluoromethyl)pyridine derivative | 6-Bromo-4-(trifluoromethyl)pyridin-2-amine | Ammonia or amine nucleophile, polar solvent |

This method reduces the number of synthetic steps from nine (in earlier processes) to three, improving overall yield and process efficiency.

Synthesis via Diazotization and Bromination of 6-Amino-2-methylpyridine

A patent describes a method to prepare 6-bromo-2-pyridyl derivatives (structurally related) starting from 6-amino-2-methylpyridine, involving:

- Diazotization: Conversion of amino group to diazonium salt.

- Bromination: Introduction of bromine at the 6-position.

- Oxidation: Conversion of methyl group to formic acid or related derivatives.

- Esterification: Formation of methyl esters catalyzed by p-toluenesulfonic acid.

Though this method focuses on related compounds (e.g., 6-bromo-2-pyridyl methyl formate), the sequence of diazotization-bromination-oxidation can be adapted for preparing brominated pyridine amines.

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization | Sodium nitrite, acidic aqueous solution | High | Performed at 0–15 °C |

| Bromination | Bromine, hydrobromic acid, low temperature | 90+ | Controlled dropwise addition |

| Oxidation | Potassium permanganate or nitric acid | Moderate | Converts methyl to carboxylic acid |

| Esterification | Methanol, p-toluenesulfonic acid catalyst | High | Ester formation, mild conditions |

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation of Pyridin-2-amine | 4-(Trifluoromethyl)pyridin-2-amine | Bromination | Direct, regioselective | Possible side reactions |

| Nucleophilic Substitution | Halogenated pyridine derivatives | Amination via S_NAr | Versatile amine introduction | Requires activated halogenated substrates |

| Multi-step from Nicotinic Acid | 2,6-Dichloro-4-methylnicotinic acid | Deoxofluorination, halogen exchange, S_NAr amination | Scalable, fewer steps, cost-effective | Requires multiple transformations |

| Diazotization-Bromination-Oxidation | 6-Amino-2-methylpyridine | Diazotization, bromination, oxidation, esterification | High purity, industrially feasible | More steps, indirect route |

Research Findings and Industrial Relevance

- The multi-step process from 2,6-dichloro-4-methylnicotinic acid is currently favored for industrial-scale synthesis due to its efficiency and scalability, reducing the complexity from nine steps to three while maintaining high yield and purity.

- Halogenation and nucleophilic substitution remain foundational reactions for laboratory-scale synthesis and analog development.

- The diazotization-bromination-oxidation route offers a robust alternative for related bromopyridine derivatives and can be adapted for the target compound with appropriate modifications.

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR : Monitor aromatic proton signals (δ 6.5–8.5 ppm) and splitting patterns to confirm substitution on the pyridine ring. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at ~δ -60 to -70 ppm.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 255 [M⁺] for C₆H₄BrF₃N₂) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

What challenges arise in the crystallographic refinement of this compound derivatives, and how can SHELXL address these?

Advanced Research Focus

Challenges include:

- Disorder in CF₃/Br Groups : SHELXL’s PART instruction partitions disordered atoms for refined occupancy.

- Twinned Crystals : Use TWIN/BASF commands to model twin laws.

- High-Z Atoms (Br) : Anomalous scattering corrections in SHELXL improve electron density maps. For example, demonstrates refinement of a brominated pyridine derivative to R₁ = 0.051 using SHELXL .

How does the presence of bromine and trifluoromethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Q. Basic Research Focus

- Bromine : Acts as a leaving group in SNAr reactions, enabling substitution with nucleophiles (e.g., amines, alkoxides). Steric hindrance from CF₃ may reduce reactivity at the 4-position.

- Trifluoromethyl Group : Electron-withdrawing effect activates the pyridine ring for electrophilic attacks but deactivates adjacent positions. For example, bromine at position 6 can undergo Pd-catalyzed coupling, while CF₃ stabilizes intermediates in cross-coupling reactions .

What experimental strategies are used to assess the biological activity of this compound derivatives in medicinal chemistry?

Q. Advanced Research Focus

- Enzyme Assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases) using fluorescence polarization.

- Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with proteins.

- SAR Analysis : Systematic substitution at bromine (e.g., aryl groups) to correlate structure with activity. highlights the role of bromine in modulating receptor binding .

How do steric and electronic effects of substituents impact the regioselectivity of reactions involving this compound?

Q. Advanced Research Focus

- Steric Effects : Bulky groups at position 4 (CF₃) hinder nucleophilic attack at adjacent positions, directing reactivity to the 6-bromo site.

- Electronic Effects : CF₃’s electron-withdrawing nature increases electrophilicity at position 2, favoring reactions like nitration or sulfonation. Computational modeling (DFT) can predict charge distribution and reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。